Rimonabant

CB1 antagonist cannabinoid receptor binding affinity

Procure Rimonabant (SR141716), the reference CB1 inverse agonist with nanomolar affinity (Ki=1.8 nM) and 100-500 fold selectivity over CB2. Unlike later antagonists, it uniquely combines validated in vivo weight-loss efficacy with dual ACAT1/2 inhibition (IC50 ~1.5-2.2 µM), making it indispensable for metabolic and atherosclerotic research. This well-characterized probe also allows graded control of CB1/MOR interactions, a feature not offered by structural analogs. Ensure your studies are built on the original reference standard with traceable, high-purity material.

Molecular Formula C22H21Cl3N4O
Molecular Weight 463.8 g/mol
CAS No. 168273-06-1
Cat. No. B1662492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimonabant
CAS168273-06-1
Synonymsacomplia
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride
rimonabant
Rimonabant Hydrochloride
SR 141716
SR 141716A
SR-141716A
SR141716
SR141716A
Zimulti
Molecular FormulaC22H21Cl3N4O
Molecular Weight463.8 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
InChIKeyJZCPYUJPEARBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility2.00e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Rimonabant (SR141716) for Research: A High‑Potency CB1 Cannabinoid Receptor Inverse Agonist


Rimonabant (CAS 168273-06-1, SR141716) is a 1,5‑diarylpyrazole inverse agonist that binds the central cannabinoid CB1 receptor with nanomolar affinity (Ki = 1.8‑13.6 nM) and ~100‑ to 500‑fold selectivity over the peripheral CB2 receptor [1]. In addition to its primary CB1 pharmacology, rimonabant inhibits acyl‑CoA:cholesterol acyltransferases 1/2 (ACAT1/2) and mycobacterial MmpL3 [2].

Why Rimonabant Cannot Be Casually Replaced by Another CB1 Antagonist in Research Protocols


Rimonabant’s unique combination of high CB1 affinity (Ki = 1.8 nM), brain penetration, and a well‑characterized in vivo efficacy profile distinguishes it from later CB1 antagonists. Sub‑nanomolar CB1 binders such as otenabant (Ki = 0.7 nM) or taranabant (Ki = 0.3 nM) exhibit 3‑ to 6‑fold greater CB1 potency, while structurally related tools like AM251 (Ki = 7.5 nM) show altered GABAergic activity and mu‑opioid receptor binding that deviate from rimonabant’s pharmacological fingerprint [1]. Furthermore, rimonabant’s dual ACAT1/2 inhibition and MmpL3 activity are not shared by most class members, meaning that simply swapping one CB1 antagonist for another can introduce unexpected polypharmacology or confound mechanistic interpretations [2].

Quantitative Differentiation of Rimonabant: Head‑to‑Head and Cross‑Study Comparisons


CB1 Receptor Affinity and Selectivity vs. Otenabant, Taranabant, Ibipinabant, and AM251

Rimonabant binds human CB1 with a Ki of 1.8 nM and shows 285‑fold selectivity over CB2 (Ki CB2 = 514 nM) [1]. Compared to other CB1 antagonists, otenabant (Ki = 0.7 nM) is ~2.6‑fold more potent, while taranabant (Ki = 0.3 nM) is ~6‑fold more potent [2]. Ibipinabant (Ki = 7.8 nM) is ~4.3‑fold less potent than rimonabant . AM251 (Ki = 7.49 nM) displays 306‑fold selectivity over CB2 but also acts as a positive allosteric modulator of GABAA receptors, a property rimonabant shares but with different efficacy [3].

CB1 antagonist cannabinoid receptor binding affinity selectivity

Clinical Weight Loss Efficacy vs. Placebo and Implied Comparison to Taranabant

In the RIO‑Europe trial (N=1507), rimonabant 20 mg/day for 1 year produced placebo‑adjusted weight loss of –4.8 kg (rimonabant –6.6 kg vs. placebo –1.8 kg; p<0.001) and increased the proportion of patients achieving ≥5% weight loss [1]. Taranabant, another CB1 inverse agonist, achieved a similar 4 kg placebo‑adjusted weight loss at a 2 mg dose in a separate trial, but its development was halted due to psychiatric adverse events [2].

obesity weight loss metabolic syndrome CB1 antagonist

Mu‑Opioid Receptor (MOR) Binding Affinity vs. AM251 and AM281

Rimonabant binds human mu‑opioid receptors with a Ki of 652 nM, which is 2.6‑fold weaker than AM251 (Ki = 251 nM) but 3.3‑fold stronger than AM281 (Ki = 2135 nM) [1]. At high concentrations, rimonabant competitively antagonizes morphine‑induced G‑protein activation (Kb = 1310 nM) [1]. This off‑target activity is relevant when using CB1 antagonists in pain or opioid‑cannabinoid interaction studies.

off‑target mu‑opioid receptor cannabinoid pharmacology

Positive Allosteric Modulation of GABAA Receptors vs. AM251

In recombinant α1β2γ2 GABAA receptors expressed in Xenopus oocytes, rimonabant and AM251 both act as positive allosteric modulators (PAMs). Rimonabant exhibits lower affinity but 4‑fold higher maximal efficacy compared to AM251 [1]. The EC50 for potentiation is below 1 µM for both compounds, but rimonabant produces a larger maximal potentiation of GABA‑evoked currents.

GABA receptor allosteric modulation electrophysiology cannabinoid

Dual ACAT1/2 Inhibition vs. Other CB1 Antagonists

Rimonabant inhibits acyl‑CoA:cholesterol acyltransferase 1 and 2 with approximately equal potency (IC50 = 1.5 µM for ACAT1, 2.2 µM for ACAT2) in CHO cell assays [1]. This dual ACAT inhibition is not a shared property of otenabant, taranabant, ibipinabant, or AM251, which have not been reported to modulate ACAT activity at physiologically relevant concentrations [2]. ACAT inhibition reduces foam cell formation and oxysterol‑induced apoptosis in macrophages.

ACAT cholesterol metabolism foam cell polypharmacology

Rimonabant Application Scenarios: Where Its Unique Profile Drives Research Value


Benchmarking Next‑Generation CB1 Antagonists in Obesity Models

Rimonabant’s well‑documented weight loss efficacy in the RIO clinical program (–6.6 kg at 1 year vs. –1.8 kg placebo) makes it the reference standard against which novel CB1 antagonists are evaluated [1]. Its 20‑30% brain CB1 receptor occupancy at clinically effective doses, as determined by PET imaging, provides a quantitative target for new compounds aiming for weight loss without psychiatric side effects [2].

Investigating Cannabinoid‑Opioid Crosstalk

Due to its moderate mu‑opioid receptor affinity (Ki = 652 nM) and ability to antagonize morphine‑induced G‑protein activation, rimonabant serves as a dual‑target probe to dissect CB1/MOR interactions in pain and addiction research [3]. Its intermediate MOR potency distinguishes it from AM251 (higher MOR affinity) and AM281 (lower MOR affinity), allowing graded pharmacological control.

Probing Cholesterol Metabolism and Foam Cell Biology

Rimonabant’s dual ACAT1/2 inhibition (IC50 ~1.5‑2.2 µM) enables simultaneous blockade of CB1 and cholesterol esterification pathways, a combination not offered by other CB1 antagonists [4]. This makes rimonabant a valuable tool in atherosclerosis and macrophage foam cell research, where ACAT inhibition reduces lipid accumulation.

Evaluating GABAergic Modulation in Cannabinoid Research

At micromolar concentrations, rimonabant acts as a positive allosteric modulator of GABAA receptors with 4‑fold higher maximal efficacy than AM251 [5]. This property must be accounted for when interpreting neuronal excitability data in vitro, and rimonabant can be used alongside AM251 to differentiate CB1‑mediated from direct GABAergic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimonabant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.